1-Propylpyrrolidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

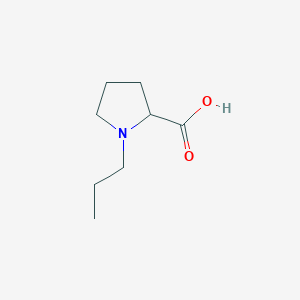

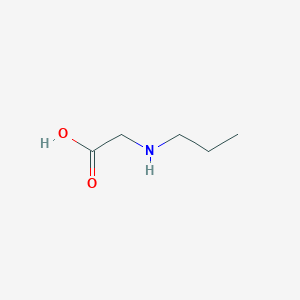

1-Propylpyrrolidine-2-carboxylic acid is a chemical compound with the linear formula C8H15NO2 . It has a molecular weight of 157.21 g/mol .

Molecular Structure Analysis

The molecular structure of 1-Propylpyrrolidine-2-carboxylic acid is represented by the linear formula C8H15NO2 .Physical And Chemical Properties Analysis

1-Propylpyrrolidine-2-carboxylic acid has a molecular weight of 157.21 g/mol . Further physical and chemical properties are not specified in the search results.Scientific Research Applications

Proteomics Research

1-PPC is commonly used in proteomics studies due to its ability to modify proteins and peptides. Researchers employ it as a reagent for protein labeling, cross-linking, and affinity purification. Its small size and carboxylic acid group facilitate interactions with amino acids, enabling precise protein modification and analysis .

Drug Discovery and Medicinal Chemistry

1-PPC serves as a versatile scaffold in drug discovery. Its structural features make it an attractive building block for designing novel compounds. Researchers explore its derivatives by modifying the substituents attached to the pyrrolidine nitrogen and the carboxylic group. These derivatives can potentially exhibit pharmacological activity, making 1-PPC a valuable starting point for drug development .

Host-Guest Chemistry

In host-guest inclusion systems, 1-PPC interacts with other molecules to form stable complexes. For instance, it can self-assemble with bowl-shaped cavitands, such as calix[4]methyl-resorcinarene, resulting in a 2:2 host-guest complex. These interactions are essential for understanding molecular recognition and supramolecular chemistry .

Chiral Synthesis

The chiral nature of 1-PPC makes it useful in asymmetric synthesis. Researchers exploit its stereochemistry to create enantiomerically pure compounds. By incorporating 1-PPC into synthetic routes, they can access chiral intermediates and natural product analogs with high selectivity .

Catalysis

1-PPC derivatives can act as ligands in transition metal-catalyzed reactions. Their coordination properties enable efficient catalysis, particularly in asymmetric transformations. Researchers investigate their potential as catalysts for various organic transformations, including carbon-carbon bond formation and oxidation reactions .

Future Directions

Mechanism of Action

Target of Action

It’s known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

During this reaction, the hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a better leaving group .

Biochemical Pathways

It’s worth noting that all catabolic pathways for carbohydrates, proteins, and lipids eventually connect into glycolysis and the citric acid cycle pathways . As such, it’s possible that this compound could indirectly influence these pathways.

Pharmacokinetics

Pharmacokinetics generally describes how a drug moves into, through, and out of the body, controlling the concentration of the drug in the body over time .

Result of Action

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive molecules with target selectivity .

properties

IUPAC Name |

1-propylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-5-9-6-3-4-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYXLHZVPLXEUPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propylpyrrolidine-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3,5-Dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazol-1-YL]propanoic acid](/img/structure/B7806559.png)

![1-[2-(3,4-Dichlorophenyl)phenyl]ethan-1-one](/img/structure/B7806583.png)

![3-[(4-Chlorophenyl)methylazaniumyl]propanoate](/img/structure/B7806618.png)

![3-[(2-Chlorobenzyl)amino]propanoic acid](/img/structure/B7806619.png)

![2-Hydroxy-N-[3-(methylthio)phenyl]acetamide](/img/structure/B7806655.png)

![4-[(3-Fluorobenzyl)amino]butanoic acid](/img/structure/B7806657.png)